Chaetoviridin E

Description

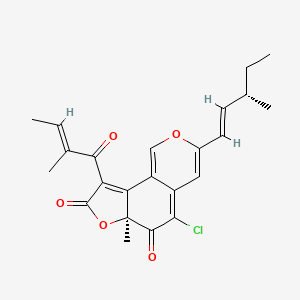

Structure

3D Structure

Properties

Molecular Formula |

C23H23ClO5 |

|---|---|

Molecular Weight |

414.9 g/mol |

IUPAC Name |

(6aS)-5-chloro-6a-methyl-9-[(E)-2-methylbut-2-enoyl]-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione |

InChI |

InChI=1S/C23H23ClO5/c1-6-12(3)8-9-14-10-15-16(11-28-14)18-17(20(25)13(4)7-2)22(27)29-23(18,5)21(26)19(15)24/h7-12H,6H2,1-5H3/b9-8+,13-7+/t12-,23-/m0/s1 |

InChI Key |

XEBNYZYYHZZSJR-IIWQDEIUSA-N |

Isomeric SMILES |

CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)/C(=C/C)/C)C2=CO1)C)Cl |

Canonical SMILES |

CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(=CC)C)C2=CO1)C)Cl |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Structural Characterization of Chaetoviridin E

Isolation Strategies from Fungal Cultures

The successful isolation of Chaetoviridin E hinges on a multi-step process that begins with the identification of appropriate fungal producers and optimization of their growth conditions, followed by meticulous extraction and purification procedures.

Source Organisms and Biogeographical Context

This compound has been primarily isolated from various species of the fungal genus Chaetomium, a diverse and cosmopolitan group of ascomycetes. researchgate.net These fungi are found in a wide range of habitats, reflecting their adaptability and metabolic diversity.

Terrestrial Sources: Chaetomium species are common inhabitants of soil and are frequently found on cellulose-rich materials. oup.com For instance, Chaetomium globosum has been a consistent source of this compound. ebi.ac.uknih.gov Specific terrestrial contexts include isolates from the roots of Artemisia desterorum and endophytic associations with plants like Viguiera robusta and Adiantum capillus-veneris. ebi.ac.uknih.govmdpi.com

Marine-Derived Sources: The marine environment also harbors Chaetomium species capable of producing this compound. A notable example is Chaetomium globosum MP4-S01-7, a fungus derived from deep-sea environments, which has been shown to produce this compound. sci-hub.se Another marine isolate, Chaetomium globosum 2020HZ23, was obtained as an endophyte from the marine brown algae Sargassum thunbergii. frontiersin.org

Endophytic Associations: Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a significant source of novel bioactive compounds. Chaetomium globosum has been frequently identified as an endophyte in various plants, from which this compound has been isolated. ebi.ac.uknih.gov This symbiotic relationship is thought to influence the metabolic output of the fungus.

Other Unique Niches: Demonstrating the metabolic versatility of this fungal genus, a Chaetomium sp. obtained from the scat of an emu has also been reported as a producer of this compound. researchgate.net Furthermore, Chaetomium cochliodes has been identified as a source of this compound. nih.gov

| Source Organism | Biogeographical Context | Reference |

|---|---|---|

| Chaetomium globosum | Endophytic fungus in leaves of Viguiera robusta | ebi.ac.uk |

| Chaetomium sp. | Coprophilous fungus from emu scat | researchgate.net |

| Chaetomium globosum | Associated with Adiantum capillus-veneris | nih.gov |

| Chaetomium globosum | Isolated from roots of Artemisia desterorum | nih.govmdpi.com |

| Chaetomium cochliodes | Not specified | nih.gov |

| Chaetomium globosum MP4-S01-7 | Deep-sea-derived | sci-hub.se |

| Chaetomium globosum 2020HZ23 | Endophyte from marine brown algae Sargassum thunbergii | frontiersin.org |

Cultivation and Elicitation Protocols for Enhanced Metabolite Production

To maximize the yield of this compound, specific cultivation and elicitation strategies are employed. These protocols are designed to stimulate the biosynthetic pathways responsible for the production of this target metabolite.

Culture Media: A variety of culture media are used for the growth of Chaetomium species. Potato Dextrose Broth (PDB) is a commonly used liquid medium for the cultivation of endophytic Chaetomium globosum for the production of azaphilones, including this compound. ebi.ac.uk In some instances, the fungus is cultivated on solid media like Martin Agar before being transferred to a liquid medium for large-scale fermentation. oup.com

Fermentation Conditions: The fermentation process is typically carried out under controlled conditions of temperature and agitation. For example, one protocol involves incubating the fungal culture at 25±2°C for 15 days. semanticscholar.org Another study mentions a cultivation period of 21 days in PDB medium. ebi.ac.uk

Elicitation: The production of secondary metabolites can often be enhanced by "elicitation," which involves the introduction of stressors or specific molecules to the culture. In one report, this compound was isolated from an "elicited" laboratory-cultured coprophilous fungus, Chaetomium sp., suggesting that the addition of specific elicitors may have triggered or enhanced its production. researchgate.net

Extraction and Sophisticated Purification Techniques

Once the fungal culture has reached optimal growth and metabolite production, a systematic process of extraction and purification is initiated to isolate this compound.

Solvent Partitioning: The first step typically involves the extraction of the fungal biomass and/or the culture broth using organic solvents. Ethyl acetate (B1210297) is a frequently used solvent for this purpose. ebi.ac.uk The crude extract is obtained by evaporating the solvent, often using a rotary evaporator. semanticscholar.org Chloroform has also been utilized as an extraction solvent. semanticscholar.org

Advanced Chromatography: The crude extract, a complex mixture of various metabolites, is then subjected to a series of chromatographic techniques for purification.

Column Chromatography: Silica gel column chromatography is a fundamental technique used for the initial fractionation of the crude extract. oup.com A gradient of solvents with increasing polarity, such as a mixture of dichloromethane (B109758) and methanol, is often used to elute different fractions. oup.com

Sephadex LH-20: This size-exclusion chromatography medium is effective for separating compounds based on their molecular size and is frequently used in the purification of natural products like this compound. frontiersin.orgoup.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a high-resolution technique employed for the final purification of the compound. frontiersin.org This method separates compounds based on their hydrophobicity.

Spectroscopic and Chiroptical Characterization for Comprehensive Structural Elucidation

The definitive identification of this compound relies on a combination of powerful spectroscopic and spectrometric techniques that provide detailed information about its chemical structure, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Planar Structure and Relative Stereochemistry Determination

NMR spectroscopy is an indispensable tool for elucidating the complex structure of natural products. A suite of NMR experiments is used to determine the planar structure and relative stereochemistry of this compound.

1D NMR (¹H and ¹³C): Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule, respectively. oup.com These spectra reveal the types of functional groups present and the carbon skeleton.

2D NMR (COSY, HMBC, HSQC): Two-dimensional NMR experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. sci-hub.se

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over two to three bonds), which is essential for connecting different structural fragments. sci-hub.seresearchgate.net

Through detailed analysis of these NMR data, the planar structure and the relative configuration of the stereocenters in this compound can be established. oup.comcore.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental formula.

Technique: Electrospray ionization (ESI) is a common ionization method used in conjunction with HRMS for the analysis of natural products like this compound. sci-hub.seresearchgate.net

Elemental Formula: HRMS provides the monoisotopic mass of the compound with high precision. For this compound, the determined molecular formula is C₂₃H₂₃ClO₅. ebi.ac.uk This information is critical for confirming the identity of the isolated compound and complements the structural information obtained from NMR spectroscopy.

The combination of these advanced methodologies for isolation and structural characterization has been pivotal in the study of this compound, enabling a thorough understanding of its chemical nature.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular dichroism (CD) spectroscopy is a crucial chiroptical technique for determining the absolute configuration of chiral molecules like this compound. rsc.orghebmu.edu.cn This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule, which is highly sensitive to its three-dimensional structure. rsc.orghebmu.edu.cn The resulting CD spectrum, with its characteristic positive and negative Cotton effects, provides a fingerprint of the molecule's stereochemistry. rsc.org

For the chaetoviridin series and other azaphilones, the absolute configuration at the C-7 position has been a key focus. The sign of the Cotton effect in the CD spectrum is often correlated with the stereochemistry at this center. kopri.re.kr For instance, a positive Cotton effect at specific wavelengths may indicate an R configuration at C-7, while a negative effect would suggest the S configuration. rsc.org

The absolute configuration of the aldol (B89426) side chain in chaetoviridins has also been investigated using CD spectroscopy, often in combination with computational methods. ulb.ac.be By comparing the experimental CD spectrum of a natural product with the calculated spectra for different possible stereoisomers, researchers can confidently assign the absolute configuration. rsc.orgulb.ac.be For example, the absolute configuration of the four diastereomers of a synthetic chaetoviridin A was assigned using CD spectroscopy. ulb.ac.be This comparative approach is particularly valuable when crystalline material for X-ray analysis is unavailable.

X-ray Diffraction Analysis (as applied to related azaphilones for configurational insights)

While a specific X-ray crystal structure for this compound has not been reported, single-crystal X-ray diffraction analysis of related azaphilones has provided invaluable insights into the absolute configuration of this class of compounds. rsc.orgkopri.re.kr This technique offers an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute stereochemistry. sioc-journal.cn

For many azaphilones, obtaining crystals suitable for X-ray diffraction can be challenging. rsc.org However, when successful, the resulting crystal structure serves as a definitive reference for the absolute configuration. rsc.orgkopri.re.kr This information can then be extrapolated to other structurally related compounds, including this compound, through comparison of spectroscopic data and biogenetic considerations. nih.gov

For instance, the absolute configuration of a known compound, geumsanol G, was confirmed for the first time by single-crystal X-ray diffraction. rsc.org Similarly, the absolute configuration of falconensin derivatives was established based on the single-crystal X-ray diffraction analysis of one of its members. nih.gov In another study, the structure of a new azaphilone was confirmed by single-crystal X-ray diffraction analysis, which then allowed for the determination of the absolute configurations of other related compounds. ebi.ac.ukresearchgate.netebi.ac.uk

The insights gained from X-ray diffraction studies of related azaphilones have been critical in correcting previously misassigned structures within the chaetoviridin family and the broader azaphilone class. ulb.ac.be

Structural Revisions and Diastereomeric Relationships within the Chaetoviridin Series

The structural elucidation of the chaetoviridin series has been an evolving process, marked by significant revisions and a deepening understanding of the diastereomeric relationships between its members.

This compound was identified as a diastereomer of the well-known Chaetoviridin A. researchgate.net The initial structural assignment of Chaetoviridin A featured a syn aldol side chain. frontiersin.org However, subsequent total synthesis and analysis led to a revision of the stereochemistry at the C-4' and C-5' positions of Chaetoviridin A to an anti (4'R, 5'R) configuration. ulb.ac.befrontiersin.org This revision had a cascading effect on the structural understanding of other chaetoviridins that were assigned based on the original Chaetoviridin A structure.

It is noteworthy that two different compounds have been reported in the literature under the name "this compound". ulb.ac.be One is the C-11 epimer of Chaetoviridin A, while the other is a dehydrated derivative. ulb.ac.be To resolve this ambiguity, it has been proposed to rename the C-11 epimer as 11-epi-chaetoviridin A with a revised structure reflecting an anti aldol side chain and a (7S,4′R,5′R,11R) absolute configuration. ulb.ac.be

Furthermore, the structure of Chaetoviridin D was also revised to reflect a different heterocyclic ring system. ebi.ac.ukresearchgate.net These revisions highlight the complexity of this class of natural products and the importance of rigorous spectroscopic and synthetic studies.

The chaetoviridins represent a group of closely related diastereomers, often differing only in the stereochemistry at one or more chiral centers. ulb.ac.be For example, 5'-epi-chaetoviridin A and 7,5'-bis-epi-chaetoviridin A are other known epimers. ulb.ac.be The subtle differences in their stereochemistry can lead to significant variations in their biological activities.

A new stereoisomer of this compound, named globosumone, has also been isolated. nih.govencyclopedia.pub The ongoing discovery of new chaetoviridin analogs and the continuous refinement of their structures underscore the rich chemical diversity of this family of fungal metabolites.

Elucidation of Chaetoviridin E Biosynthetic Pathways and Molecular Mechanisms

Polyketide Synthase (PKS) Mediated Core Structure Formation

The foundation of Chaetoviridin E is a polyketide structure, assembled by the coordinated action of polyketide synthases (PKSs). These large, multifunctional enzymes catalyze the iterative condensation of small carboxylic acid units to build the carbon skeleton of the molecule.

Precursor Incorporation and Polyketide Backbone Assembly

The biosynthesis of the polyketide backbone of azaphilones like this compound begins with the assembly of acetate (B1210297) and malonate units. researchgate.netjmb.or.kr This process is initiated by a highly-reducing polyketide synthase (HR-PKS) and a non-reducing polyketide synthase (NR-PKS). core.ac.uk Specifically, in the biosynthesis of related azaphilones, the HR-PKS CazF synthesizes a triketide, which is then transferred to the NR-PKS CazM. osti.govpnas.org CazM then catalyzes further chain elongation using malonyl-CoA as an extender unit. uniprot.org This sequential and convergent action of two distinct iterative PKSs is a key feature in the formation of the chaetoviridin framework. core.ac.ukacs.org

The assembly process involves a series of decarboxylative Claisen condensations, where a malonyl-CoA extender unit is added to the growing polyketide chain. jmb.or.kr This chain elongation is followed by programmed reductive modifications, leading to a structurally diverse polyketide intermediate. pnas.org

Mechanistic Roles of Iterative PKS (IPKS) Systems in Azaphilone Biogenesis

Fungal polyketide synthases are typically iterative Type I PKSs, meaning they are large, multidomain proteins that use their catalytic domains repeatedly. jmb.or.krrsc.org In azaphilone biosynthesis, a collaboration between an HR-PKS and an NR-PKS is common. rsc.org The HR-PKS is responsible for synthesizing a starter unit, which is then passed to the NR-PKS for further extension and cyclization. rsc.org

The NR-PKS involved in azaphilone biosynthesis, such as CazM, often possesses a C-terminal reductive domain (-R). jmb.or.krkoreascience.kr This domain is proposed to be involved in the reductive release of the polyketide intermediate from the synthase. jmb.or.kr The iterative nature of these PKS systems, combined with the selection of starter units and the pattern of reductive modifications, is a primary source of the structural diversity seen in azaphilone natural products. jmb.or.kr The communication and transfer of substrates between the collaborating PKS modules are often controlled by a specific starter unit acyl-carrier protein transacylase (SAT) domain on the accepting NR-PKS. osti.govacs.org

Post-PKS Modification Enzymes and Their Catalytic Contributions

Following the formation of the core polyketide structure by the PKS machinery, a series of tailoring enzymes come into play. These enzymes catalyze specific reactions that modify the initial scaffold, leading to the final, bioactive form of this compound. These modifications are crucial for the chemical diversity observed within the chaetoviridin family of compounds. cdc.gov

Hydroxylation Reactions and Specific Oxygenases

A key step in the biosynthesis of azaphilones is the hydroxylation of an aromatic intermediate, which triggers the formation of the characteristic pyranoquinone core. researchgate.netrsc.org This reaction is catalyzed by a monooxygenase. researchgate.netacs.org For instance, in the biosynthesis of azanigerone, the monooxygenase AzaH introduces a hydroxyl group, leading to dearomatization and subsequent cyclization. rsc.org A similar hydroxylation-stimulated cyclization is proposed in the formation of the cazisochromene intermediate in chaetoviridin biosynthesis. researchgate.net This critical hydroxylation step is often followed by the formation of the pyran ring, a hallmark of the azaphilone chemical class. acs.org

Reductase Activities in Side Chain Diversification

Reductase enzymes play a significant role in diversifying the side chains of chaetoviridin compounds. researchgate.net The interplay between oxidation and reduction reactions contributes to the chemical diversity of these metabolites. researchgate.netcdc.gov For example, in the biosynthesis of pyranonigrin E, a related fungal metabolite, the interconversion of intermediates is catalyzed by a reductase (PynE) and a flavin-dependent monooxygenase (PynB). researchgate.net This type of enzymatic push-and-pull mechanism, involving both oxidation and reduction, is also reported in chaetoviridin biosynthesis and may represent a common strategy in fungal secondary metabolism. researchgate.net

Halogenation Mechanisms and Flavin-Dependent Halogenases

A distinctive feature of many chaetoviridins, including this compound, is the presence of a chlorine atom. core.ac.ukmdpi.com This halogenation is catalyzed by a flavin-dependent halogenase (FDH). researchgate.netmdpi.com In the chaetoviridin biosynthetic gene cluster, the enzyme CazI has been identified as the FDH responsible for chlorinating the bicyclic core. researchgate.net

FDHs utilize a reduced flavin cofactor (FADH2), molecular oxygen, and a halide ion (in this case, chloride) to generate a reactive halogenating species. nih.govresearchgate.netagarwallab.com The mechanism involves the formation of a flavin hydroperoxide intermediate, which then reacts with the chloride ion to produce a potent electrophilic halogenating agent, likely hypochlorous acid (HOCl). researchgate.net This species then chlorinates the aromatic substrate at a specific position, a reaction that is crucial for the biological activity of the final natural product. researchgate.net

Genetic Basis of Biosynthesis: Gene Cluster Identification and Functional Characterization

The production of this compound and its related azaphilone compounds is governed by a specific suite of genes. The identification and functional analysis of this genetic blueprint provide fundamental insights into the orchestrated construction of these complex natural products.

The biosynthetic gene cluster responsible for producing chaetoviridins has been identified in the fungus Chaetomium globosum and is designated the caz cluster. acs.orgnih.govcdc.gov The discovery and subsequent annotation of this cluster were pivotal in decoding the biosynthesis of this class of molecules. acs.orgnih.govcdc.gov The caz cluster contains genes encoding a highly reducing polyketide synthase (HR-PKS) and a non-reducing polyketide synthase (NR-PKS), which work in a coordinated fashion to assemble the core polyketide structure. acs.orgnih.govcore.ac.uk

Further analysis of the caz cluster revealed genes for essential tailoring enzymes that modify the polyketide backbone. These include a FAD-dependent halogenase (CazI) for chlorination, oxidoreductases (CazL, CazP, CazO), and an acyltransferase, which collectively facilitate the complex cyclization, oxidation, and reduction steps necessary to form the final chaetoviridin structures. core.ac.ukmdpi.comacs.org For example, the iterative PKS, CazM, is responsible for catalyzing multiple rounds of chain elongation and cyclization to produce cazaldehyde A, a key precursor to chaetoviridin A. uniprot.org

To validate the proposed functions of the genes within the caz cluster, researchers have employed targeted genetic inactivation and in vitro enzymatic studies. acs.orgnih.govresearchgate.net Gene deletion experiments, where specific caz genes are knocked out, have confirmed their direct involvement in the biosynthesis of azaphilones. acs.orgnih.govescholarship.org For instance, deleting the gene for the halogenase CazI results in the production of non-chlorinated analogues, confirming its role in the chlorination step. core.ac.ukcdc.gov

In vitro reconstitution of the biosynthetic pathway has provided definitive evidence for the function of individual enzymes. acs.orgnih.gov In these experiments, enzymes encoded by the caz cluster are purified and combined with biosynthetic intermediates to observe the catalyzed reactions in a controlled environment. acs.orgnih.govosti.gov A notable achievement was the in vitro synthesis of chaetoviridin A from the pyranoquinone intermediate, cazisochromene, using the purified PKS and an acyltransferase. acs.orgnih.govcdc.gov These reconstitution assays have been instrumental in characterizing the functions of the four key redox enzymes—CazI, CazL, CazP, and CazO—and elucidating the main pathway leading to chaetoviridin A. core.ac.uk

Identification and Annotation of the caz Biosynthetic Gene Cluster

Strategies for Combinatorial Biosynthesis and Engineered Diversity Generation

The detailed understanding of the caz biosynthetic gene cluster provides a foundation for generating novel molecules through combinatorial biosynthesis and metabolic engineering. acs.orgcdc.gov These approaches aim to modify the natural biosynthetic pathway to create "unnatural" products with potentially new or enhanced biological activities.

One key strategy involves leveraging the substrate promiscuity of the biosynthetic enzymes. acs.orgcdc.gov Studies have shown that redox enzymes like CazL and CazP can accept non-native substrates, leading to the formation of non-chlorinated analogues of chaetoviridins. core.ac.ukacs.orgcdc.gov This enzymatic flexibility, combined with spontaneous chemical reactions such as dehydration and lactonization of intermediates, naturally expands the chemical diversity of the compounds produced. acs.orgcdc.gov

Rational engineering of the biosynthetic pathway is another powerful approach. rsc.org This can involve the heterologous expression of biosynthetic genes in a new host organism or the targeted knockout of specific genes to accumulate intermediates. rsc.orgrsc.org By manipulating the expression of pathway-specific transcription factors or global regulatory genes, previously silent biosynthetic pathways can be activated. researchgate.net Furthermore, protein engineering of key enzymes, such as the SAT domain of the PKS CazM, could enable the mixing and matching of different PKS modules to synthesize entirely new hybrid compounds. osti.gov These strategies not only deepen the understanding of enzymatic mechanisms but also pave the way for the discovery of novel therapeutic agents derived from the chaetoviridin scaffold. scispace.com

Investigations into in Vitro Biological Activities and Mechanistic Insights of Chaetoviridin E

Evaluation of Antimicrobial Potency

Antibacterial Activities against Specific Pathogenic Strains (e.g., Enterococcus faecalis, Methicillin-Resistant Staphylococcus aureus)

The antibacterial properties of chaetoviridin E and related compounds have been a subject of scientific investigation. While specific data on this compound against Enterococcus faecalis is not extensively detailed in the provided search results, the broader class of chaetoviridins, isolated from Chaetomium globosum, has demonstrated significant antimicrobial activity. nih.gov For instance, various Chaetomium isolates have shown broad-spectrum antibacterial action against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.9 to 62.5 µg/mL. nih.gov

Research on a deep sea-derived fungus, Chaetomium sp. NA-S01-R1, led to the isolation of this compound, alongside other novel and known compounds. mdpi.com In these studies, related compounds exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to the positive control, chloramphenicol, ranging from 7 to 8 μg/mL. mdpi.com Another study on azaphilones from an endophytic fungus Chaetomium globosum showed that several compounds had antibacterial activity against Gram-positive bacteria with MICs ranging from 0.02 µM to 10.81 µM. researchgate.net

Enterococcus faecalis is a notable pathogen in endodontic diseases due to its resistance to common treatments. scielo.brnih.govcda-adc.ca The search for effective antimicrobial agents against this bacterium is ongoing, with various natural and synthetic compounds being explored. foliamedica.bgscielo.org.za

Antifungal Activities against Plant Pathogenic Fungi (based on related chaetoviridins)

While direct data on this compound's antifungal activity against plant pathogens is limited, studies on its close structural analogs, particularly chaetoviridin A, provide significant insights. Chaetoviridins are recognized for their antifungal properties. nih.govmedkoo.com Chaetoviridin A, isolated from Chaetomium globosum, has demonstrated potent in vitro and in vivo antifungal activity against several plant pathogenic fungi. researchgate.netoup.com

At a concentration of 62.5 µg/mL, chaetoviridin A suppressed the development of rice blast (Magnaporthe grisea) and wheat leaf rust (Puccinia recondita) by over 80%. researchgate.netoup.com It also showed moderate control of tomato late blight (Phytophthora infestans). oup.com The minimum inhibitory concentration (MIC) for chaetoviridin A against M. grisea was found to be 1.23 μg/mL. oup.com Another related compound, prochaetoviridin A, displayed moderate antifungal activity against a range of pathogenic fungi, including Sclerotinia sclerotiorum and Botrytis cinerea. nih.gov

Assessment of Cytotoxic Activities against Neoplastic Cell Lines

Differential Cytotoxicity Profiles in Diverse Cancer Cell Models (e.g., HeLa, A549, HepG2, NCI-H187, KB, BC1, AGS, MGC803)

This compound has been evaluated for its cytotoxic effects across a variety of human cancer cell lines, with results indicating differential activity. In one study, this compound, isolated from a deep-sea-derived Chaetomium sp., was tested against A549 (lung carcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma) cell lines. mdpi.com While its activity was weaker than the doxorubicin (B1662922) control, related compounds showed IC50 values against HeLa cells ranging from 5-8 µM. mdpi.com Another investigation found that this compound at 5 µg/mL exhibited 59% inhibition of HepG2 cells but had no activity against A549 and HCT116 cells. nih.gov

Further studies have expanded the scope of cell lines tested. This compound and its analogs were found to be inactive against AGS (gastric adenocarcinoma) and MGC803 (gastric cancer) cell lines. researchgate.netjmb.or.kr In contrast, other related azaphilones have shown significant cytotoxicity against various cancer cell lines including KB (oral cancer), BC1 (breast cancer), and NCI-H187 (small cell lung cancer), with IC50 values ranging from 0.04 to 18.40 µM. researchgate.netresearchgate.net

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| This compound | HepG2 | 59% inhibition at 5 µg/mL | nih.gov |

| This compound | A549 | No activity | nih.gov |

| This compound | HCT116 | No activity | nih.gov |

| This compound | AGS | Inactive | researchgate.netjmb.or.kr |

| This compound | MGC803 | Inactive | researchgate.netjmb.or.kr |

| Related Azaphilones | KB, BC1, NCI-H187 | IC50: 0.04-18.40 µM | researchgate.netresearchgate.net |

| Related Compounds | HeLa | IC50: 5-8 µM | mdpi.com |

Mechanistic Interventions in Cellular Processes (e.g., modulation of mitophagy, sensitization to chemotherapeutic agents leading to apoptosis)

Recent research has begun to uncover the molecular mechanisms underlying the bioactivities of chaetoviridins and related compounds. One significant finding is the ability of a related compound, chaetomugilin J, to modulate mitophagy, the selective degradation of mitochondria by autophagy. researchgate.net By inhibiting PINK1/Parkin-mediated mitophagy, chaetomugilin J was shown to enhance cisplatin-induced apoptosis in human ovarian cancer cells (A2780). researchgate.net This suggests a potential role for these compounds in overcoming chemoresistance. nih.gov

Mitophagy is a critical cellular process for maintaining mitochondrial health, and its dysregulation is implicated in various diseases, including cancer. embopress.org The process involves the accumulation of PINK1 on damaged mitochondria, which in turn recruits Parkin to initiate the autophagic removal of the organelle. mdpi.com By interfering with this protective mechanism, compounds like chaetomugilin J can render cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents, ultimately leading to apoptosis. nih.govfrontiersin.org

Antimalarial Efficacy in Plasmodium falciparum Models

This compound has demonstrated notable antimalarial activity. semanticscholar.org It has been shown to be effective against the malaria parasite Plasmodium falciparum, with a reported IC50 value of 2.9 μg/ml. jmb.or.krsemanticscholar.org This activity has been observed in studies using different strains of the parasite, including chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains. mdpi.comd-nb.infoparahostdis.orgnih.gov

The search for new antimalarial agents is critical due to the emergence of drug-resistant parasite strains. mdpi.comnih.gov Natural products, such as those derived from fungi, represent a promising source for the discovery of novel antimalarial compounds. mdpi.com The evaluation of compounds like this compound contributes to the development of new therapeutic strategies against malaria.

| Compound | Parasite Strain | IC50 Value | Reference |

|---|---|---|---|

| This compound | Plasmodium falciparum | 2.9 µg/mL | jmb.or.krsemanticscholar.org |

| Related Azaphilones | Plasmodium falciparum | IC50: 4.39 µM | researchgate.net |

Enzyme Inhibitory Potential and Molecular Targets

This compound is among the broader group of chaetoviridins and related azaphilone compounds that have demonstrated enzyme inhibitory activities. nih.govjmb.or.kr While specific quantitative inhibitory data for this compound against a wide range of enzymes is not extensively detailed in the provided context, the class of compounds to which it belongs is known to inhibit various enzymes. For instance, the related compound Chaetoviridin B has shown promising inhibitory potential against α-glucosidase. nih.gov Fungi, in general, produce a variety of secondary metabolites, including azaphilones, with enzyme inhibitory properties. researchgate.net The pyrone-quinone bicyclic core characteristic of azaphilones is a key structural feature associated with these activities. rsc.orgnih.gov

Other Reported Biological Activities

Beyond enzyme inhibition, this compound and its structural relatives exhibit a wide spectrum of biological activities. rsc.orgnih.govnih.gov These activities highlight the therapeutic potential of this class of compounds.

Anti-inflammatory Activity: Azaphilones, the class of compounds this compound belongs to, are recognized for their anti-inflammatory properties. rsc.orgnih.govnih.gov this compound, isolated from Chaetomium globosum, has been associated with anti-inflammatory potential. nih.gov

Antioxidant Activity: The antioxidant potential of azaphilones has been noted. nih.govjmb.or.kr Specifically, Chaetoviridin A, a closely related compound, has shown noticeable antioxidant potential on TLC plates. jmb.or.krresearchgate.net

Antiviral Activity: The antiviral potential of chaetoviridins has been a subject of investigation. nih.gov Computational studies have explored the interaction of chaetoviridins with viral enzymes, suggesting a potential mechanism for antiviral action. nih.govmdpi.com

Insecticidal Activity: The broader class of azaphilones, which includes this compound, has been reported to possess insecticidal properties. rsc.orgnih.govnih.gov

Antileishmanial Activity: Antileishmanial activity has also been attributed to the azaphilone group of compounds. rsc.orgnih.govnih.gov

Antimalarial Activity: this compound has demonstrated antimalarial activity against Plasmodium falciparum, with a reported IC50 value of 2.9 μg/ml. jmb.or.krresearchgate.net

Table 1: Summary of Reported Biological Activities for this compound and Related Azaphilones

| Biological Activity | Compound(s) | Reported Finding |

|---|---|---|

| Enzyme Inhibition | Chaetoviridin B | Promising α-glucosidase inhibitory potential. nih.gov |

| Anti-inflammatory | Azaphilones (general), this compound | Known for anti-inflammatory properties. rsc.orgnih.govnih.gov |

| Antioxidant | Chaetoviridin A | Noticeable antioxidant potential observed. jmb.or.krresearchgate.net |

| Antiviral | Chaetoviridins (general) | Potential evaluated through computational studies. nih.govmdpi.com |

| Insecticidal | Azaphilones (general) | Reported to have insecticidal properties. rsc.orgnih.govnih.gov |

| Antileishmanial | Azaphilones (general) | Reported to have antileishmanial activity. rsc.orgnih.govnih.gov |

| Antimalarial | This compound | Active against Plasmodium falciparum. jmb.or.krresearchgate.net |

Computational Approaches to Molecular Interactions: Docking and Dynamics Simulations for Target Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations have been employed to predict and analyze the molecular interactions of chaetoviridins with biological targets, particularly viral enzymes. nih.govfrontiersin.orgplos.orgnih.govresearchgate.net These in silico approaches provide valuable insights into the potential mechanisms of action at a molecular level.

Docking studies have been used to evaluate the binding affinity of chaetoviridins to viral proteases, such as the main protease of SARS-CoV-2. nih.govmdpi.com For example, the related compound Chaetoviridin D exhibited highly negative docking scores when complexed with different crystal structures of the SARS-CoV-2 main protease, suggesting a strong binding potential. nih.govresearchgate.netmdpi.com

Following docking, molecular dynamics simulations are often used to assess the stability of the predicted ligand-protein complexes over time. plos.orgnih.gov In the case of Chaetoviridin D, MD simulations indicated that its complex with the viral protease was stable over a 100-nanosecond period. nih.govresearchgate.netmdpi.com These computational techniques are instrumental in identifying key binding interactions and understanding the dynamic nature of these interactions, thereby guiding the prediction of potential molecular targets. frontiersin.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. gardp.orgoncodesign-services.comresearchgate.net For azaphilones like this compound, SAR studies help to identify the key structural features responsible for their diverse biological effects. nih.gov

The core structure of azaphilones, featuring an oxygenated bicyclic pyranoquinone core, is fundamental to their bioactivity. nih.govjmb.or.kr Modifications to the substituents on this core structure can significantly alter the biological profile of the compound. For instance, the presence and nature of the side chain at the C-3 position and other substitutions on the pyranoquinone ring are critical. nih.gov

The stereochemistry of the molecule also plays a crucial role. This compound is a diastereomer of Chaetoviridin A, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. researchgate.net This difference in stereochemistry can lead to variations in their biological activities. SAR studies involve systematically modifying different parts of the molecule—such as changing functional groups or altering stereocenters—and evaluating the impact on a specific biological activity. researchgate.netnih.gov This process helps in identifying the "pharmacophore," the essential molecular features required for biological action. oncodesign-services.com

Chemical Synthesis and Derivatization Strategies for Chaetoviridin E and Analogues

Total Synthesis Approaches

The total synthesis of complex natural products like Chaetoviridin E is a rigorous undertaking that serves not only to provide access to the molecule but also to confirm or revise its proposed structure. The first total synthesis of chaetoviridin A, a closely related compound, was a significant milestone that led to the structural reassignment of several members of the chaetoviridin family.

Retrosynthetic Analysis and Design of Key Intermediate Synthesis

A common retrosynthetic strategy for chaetoviridins, including by extension this compound, involves dissecting the molecule into two main fragments: a bicyclic oxygenated core and a side chain. A key intermediate in the biosynthesis and a logical target for synthesis is cazisochromene, which forms the pyrano-quinone scaffold. nih.gov

The synthesis of cazisochromene often starts from a simpler aromatic precursor like methyl atratate. rsc.org A typical synthetic sequence involves:

Chlorination of the aromatic ring.

Protection of phenolic hydroxyl groups.

Introduction of a carboxylic acid group via benzylic deprotonation and carboxylation.

Activation of the carboxylic acid, for instance, as a pentafluorophenol (B44920) ester.

Reaction with the lithiated anion of trimethylsilyl (B98337) methyl phosphonate (B1237965) to form a β-ketoester, which is a precursor to the isochromene ring system.

The second key fragment is a chiral moiety that will form the side chain, often constructed as a chiral dioxin-4-one to control the stereochemistry.

Stereocontrolled Synthesis Methodologies (e.g., precise control of aldol (B89426) side chain stereochemistry)

A critical challenge in the synthesis of chaetoviridins is the precise control of the stereochemistry in the aldol side chain. The relative and absolute configuration of the stereocenters in this chain significantly influences the biological activity of the final molecule.

To achieve stereocontrol, synthetic chemists often employ chiral auxiliaries or stereoselective reactions. For instance, the synthesis of chaetoviridin A and its epimers utilized chiral dioxin-4-ones to introduce the aldol side chain with either a syn or anti configuration. The synthesis of the anti-aldol side chain, relevant for the revised structure of a compound previously named this compound, started with the anti-methylation of methyl 3-hydroxybutanoate enantiomers. These were then converted into the corresponding (R,R)- or (S,S)-dioxinones. The condensation of these chiral dioxin-4-ones with the cazisochromene intermediate allows for the regioselective and stereocontrolled formation of the final azaphilone structure.

The absolute configuration at the C-7 position is often determined using circular dichroism, which compares the experimental data of the synthetic compound with that of the natural product.

Challenges and Innovations in Synthetic Pathways for Complex Azaphilones

The synthesis of complex azaphilones like this compound is fraught with challenges, including the stability of intermediates, achieving high stereoselectivity, and optimizing reaction yields. rsc.orgnih.gov The pyrano-quinone core is highly oxygenated and can be sensitive to reaction conditions.

Innovations in this area often involve the development of novel catalytic methods. For example, vanadium-catalyzed atroposelective oxidative phenol (B47542) coupling has been a key step in the synthesis of some dimeric azaphilones, creating the axial chirality. rsc.orgnih.gov While not directly applied to the monomeric this compound, this highlights the advanced strategies being developed for this class of compounds.

Furthermore, the structural revision of chaetoviridin A through total synthesis underscores a significant innovation. By synthesizing all possible stereoisomers and comparing their NMR and circular dichroism data with the natural product, researchers were able to definitively assign the correct structure. This work also led to the proposal that one of the compounds previously identified as this compound should be renamed to 11-epi-chaetoviridin A, and that the name this compound should be reserved for the structure containing a β-eliminated side-chain.

Semi-Synthesis and Biocatalytic Transformations for Analog Generation

While total synthesis provides a definitive route to the natural product, semi-synthesis and biocatalysis offer powerful alternative strategies for generating analogues. uva.espreprints.org These approaches can be more efficient and provide access to a wider range of derivatives for structure-activity relationship (SAR) studies.

Biocatalytic methods, using enzymes or whole-cell systems, can perform highly selective transformations that are difficult to achieve with traditional chemical methods. uva.espreprints.org For instance, the biosynthesis of chaetoviridins involves a series of enzymatic reactions, including polyketide synthases (PKSs), halogenases, and monooxygenases. nih.govresearchgate.net Harnessing these enzymes could allow for the production of novel azaphilones.

Research has shown that the enzymes involved in chaetoviridin biosynthesis, such as CazL and CazP, exhibit substrate promiscuity, which can be exploited to create non-chlorinated analogues. researchgate.netnih.gov The combinatorial use of redox enzymes can further expand the chemical diversity of the produced compounds. nih.gov This approach, often termed combinatorial biosynthesis, involves genetically engineering the biosynthetic pathway to produce new derivatives. uva.es

Design and Synthesis of Chemically Modified Analogues for Investigating Enhanced Bioactivity or Specificity

The design and synthesis of chemically modified analogues of natural products is a cornerstone of medicinal chemistry. nih.govnih.gov By systematically altering the structure of this compound, it is possible to probe the molecular features responsible for its biological activity and potentially develop analogues with improved potency, selectivity, or pharmacokinetic properties.

For azaphilones, modifications can be targeted at various positions, including the pyrano-quinone core, the side chains, and the chlorine substituent. For example, the synthesis of N-butyl-2-aza-2-deoxychaetoviridin A and N-hexyl-2-aza-2-deoxychaetoviridin A involved the introduction of a nitrogen atom into the pyran ring and the addition of different alkyl groups. frontiersin.org These modifications led to changes in the cytotoxic activity of the compounds. frontiersin.org

The synthesis of such analogues often relies on the foundational strategies developed for the total synthesis of the parent natural product, followed by additional chemical modification steps. glenresearch.com The goal is to create a library of related compounds that can be screened for desired biological activities, leading to a deeper understanding of the SAR of the chaetoviridin class of molecules.

Current Research Challenges and Future Scientific Directions for Chaetoviridin E

Deeper Elucidation of Biological Mechanisms and Identification of Specific Molecular Targets in vitro

A primary challenge in the study of Chaetoviridin E is the precise characterization of its mechanism of action at the molecular level. While research has indicated a spectrum of biological activities, including antimicrobial, antifungal, and potential anticancer properties, the specific molecular targets remain largely unelucidated. nih.govontosight.ai For instance, studies on the broader class of chaetoviridins have shown antibacterial activity against Gram-positive bacteria like Enterococcus faecalis and methicillin-resistant Staphylococcus aureus (MRSA), though the minimum inhibitory concentrations (MICs) were determined to be greater than 100 µg/mL in one study. researchgate.net Another report demonstrated antimalarial activity for this compound against Plasmodium falciparum with an IC50 value of 2.9 μg/ml. jmb.or.kr

Future research must move beyond broad phenotypic screening to pinpoint the direct protein or nucleic acid targets through which this compound exerts its effects. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and thermal shift assays can be employed to identify binding partners. For related azaphilones, some studies have identified specific enzyme inhibition; for example, certain chaetomugilins and chaetoviridins have been noted to suppress TNF-α-induced NF-κB activity. researchgate.net Determining if this compound shares these or other targets is a critical next step. A deeper understanding of its molecular interactions is essential for validating its potential as a therapeutic lead and for predicting potential off-target effects. ontosight.ai

Optimization of Fungal Cultivation and Elicitation Strategies for Sustainable Production

The natural production of this compound by its host fungus, Chaetomium globosum, is often low, hindering large-scale studies and development. nih.gov A significant research focus is therefore on optimizing fungal cultivation to enhance yields. Solid-state fermentation (SSF) has emerged as a promising technique. Studies have systematically optimized various parameters, including the choice of substrate, temperature, moisture content, and nutrient sources, to improve the output of active metabolites from C. globosum. sciopen.commdpi.comnih.gov

For example, one study optimizing SSF on a straw substrate found that the mass ratio of wheat straw to wheat bran, fermentation time, and initial water content were the most significant factors affecting the production of antifungal compounds. sciopen.com The optimal conditions were determined to be a 4:1 ratio of wheat straw to wheat bran, a fermentation time of 24 days, a temperature of 26°C, and an initial medium water content of 80%. sciopen.com

Elicitation, the use of external stimuli to induce secondary metabolite production, is another key strategy. Co-culturing Chaetomium sp. with bacteria, such as Bacillus subtilis, has been shown to induce the production of compounds not seen in axenic fungal cultures and increase the accumulation of others. hud.ac.uk This mimics the natural competitive environment of the fungus and can trigger the expression of otherwise silent biosynthetic pathways. sciopen.com

| Parameter | Screened Components/Conditions | Optimal Selection/Value |

|---|---|---|

| Primary Substrate (Straw) | Rice, Wheat, Maize, Rape | Wheat Straw |

| Nitrogen Source | Bean Pulp, Wheat Bran, Ammonium Chloride | Wheat Bran |

| Fermentation Time | 18 - 36 days | 24 days |

| Fermentation Temperature | 26 - 32 °C | 26 °C |

| Initial Water Content | 70% - 85% | 80% |

| Mass Ratio (Straw:Bran) | 4:1 to 1:1 | 4:1 |

| Straw Particle Size | 20 to >100 mesh | 60-100 mesh |

Advanced Molecular Techniques for Activating Cryptic Biosynthetic Pathways in Producer Organisms

Fungal genomes, including that of Chaetomium globosum, contain numerous "silent" or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. researchgate.netdntb.gov.ua These silent BGCs represent a vast, untapped reservoir of chemical diversity. A major frontier in natural product research is the use of advanced molecular techniques to awaken these pathways.

The biosynthetic gene cluster responsible for producing chaetoviridins, designated the "caz" cluster, has been identified in C. globosum. frontiersin.orgnih.gov This discovery allows for targeted genetic manipulation. Strategies include:

Heterologous Expression : This involves cloning the entire caz BGC and expressing it in a more genetically tractable host organism, such as Saccharomyces cerevisiae or Aspergillus nidulans. frontiersin.orggoogle.com This can bypass the native regulatory circuits that silence the pathway in C. globosum.

Promoter Engineering : Replacing the native promoter of a key biosynthetic gene in the cluster with a strong, inducible promoter can force the expression of the entire pathway. mdpi.com

Manipulation of Transcriptional Regulators : Many BGCs are controlled by pathway-specific or global regulators. acs.org Deleting repressive regulators or overexpressing activating ones, such as the global regulator LaeA, has been shown to activate silent clusters and enhance the production of secondary metabolites in Chaetomium and other fungi. dntb.gov.uamdpi.com

Epigenetic Modification : The expression of BGCs is often controlled by the structure of chromatin. sciopen.com Treating fungal cultures with small-molecule epigenetic modifiers, such as DNA methyltransferase (DNMT) inhibitors (e.g., 5-azacytidine) or histone deacetylase (HDAC) inhibitors (e.g., suberoylanilide hydroxamic acid), can remodel chromatin and lead to the transcription of previously silent genes. hud.ac.ukjelsciences.comresearchgate.net This approach has successfully induced the production of new and known metabolites in Chaetomium species. hud.ac.ukresearchgate.net

These genetic and epigenetic approaches are powerful tools for unlocking the full biosynthetic potential of C. globosum and producing not only higher titers of this compound but also novel, structurally related analogues. acs.org

Development of Novel Synthetic Methodologies for Expedited Access to Diverse this compound Analogues

Chemical synthesis provides an alternative and highly controllable route to this compound and its analogues, independent of fungal cultivation. Total synthesis is crucial for confirming the absolute stereochemistry of the natural product and for creating derivatives that are inaccessible through biosynthesis. acs.orgulb.ac.be Research in this area has led to the structural revision of several chaetoviridins, including the proposal that a compound previously named this compound is more accurately described as 11-epi-chaetoviridin A. acs.orgulb.ac.be

The first total synthesis of Chaetoviridin A was a significant achievement, establishing a synthetic route that could be adapted for other members of the family. acs.org A key step in this synthesis was the regioselective condensation of a chiral dioxin-4-one with a core bicyclic fragment known as cazisochromene, which is also a biosynthetic intermediate. acs.orgulb.ac.be This methodology allows for the controlled installation of the complex angular lactone ring and the stereocenters on the side chain.

Future challenges lie in developing more efficient and scalable synthetic routes. The ability to easily separate C7-epimers at a late stage of the synthesis offers a divergent pathway to access both natural and unnatural stereoisomers of chaetoviridins. acs.org This synthetic flexibility is invaluable for generating a library of this compound analogues. By systematically modifying different parts of the molecule—such as the pentenyl side chain or the acyl side chain on the lactone ring—chemists can conduct structure-activity relationship (SAR) studies to identify the key pharmacophores responsible for its biological effects. researchgate.net

Advanced Computational and In Silico Modeling for Predictive Activity and Mechanism Studies (e.g., Quantitative Structure-Activity Relationships (QSAR), Molecular Dynamics)

Computational modeling provides a powerful, resource-efficient approach to complement experimental research on this compound. These in silico methods can predict biological activity, guide the design of new analogues, and offer insights into molecular mechanisms. scite.ai

A recent review highlighted the application of these techniques to the chaetoviridin family by performing molecular docking and molecular dynamics (MD) simulations on Chaetoviridin D against the main protease of the SARS-CoV-2 virus. mdpi.comnih.gov The study reported highly negative docking scores, suggesting strong binding affinity, and the MD simulations indicated that the complex formed between the compound and the viral protease was stable over a 100-nanosecond period. mdpi.comnih.gov

| Ligand | Target PDB ID | Docking Score (kcal/mol) |

|---|---|---|

| Chaetoviridin D | 6M2N | -7.944 |

| Chaetoviridin D | 6W81 | -8.141 |

| Chaetoviridin D | 7K0f | -6.615 |

This type of study serves as a blueprint for future in silico investigations of this compound. Key computational approaches include:

Molecular Docking : This technique predicts the preferred orientation of this compound when bound to a specific protein target, providing insights into binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in the compound-protein complex over time, assessing the stability of the interaction and revealing conformational changes that may be crucial for the biological effect. scite.airesearchgate.net

Quantitative Structure-Activity Relationship (QSAR) : By analyzing a dataset of this compound analogues and their corresponding biological activities, QSAR models can be built to predict the activity of new, unsynthesized compounds based on their chemical structures. This can prioritize the synthesis of the most promising candidates.

Integrating these computational tools with experimental data will accelerate the research and development pipeline for this compound, enabling more rational drug design and a deeper understanding of its therapeutic potential. ontosight.ai

Q & A

Q. How is Chaetoviridin E structurally characterized, and what analytical techniques are essential for its elucidation?

this compound is characterized using a combination of nuclear magnetic resonance (NMR), high-resolution electrospray ionization mass spectrometry (HRESIMS), and X-ray crystallography. Key steps include:

- 1D/2D NMR : To identify functional groups, carbon frameworks, and stereochemistry by analyzing chemical shifts and coupling constants .

- HRESIMS : To determine molecular formula and confirm isotopic patterns .

- Comparative analysis : Cross-referencing spectral data with structurally related compounds (e.g., Chaetoviridin J) to resolve ambiguities .

Q. What are the primary biological activities of this compound, and how are these effects validated experimentally?

this compound exhibits antifungal activity, particularly against plant pathogens like Verticillium dahliae. Methodologies include:

- Spore germination assays : Quantifying inhibition rates using microscopy and statistical analysis (e.g., 98.4% suppression in control vs. treated groups) .

- Transcriptome profiling : Identifying differentially expressed genes (DEGs) and enriched KEGG pathways (e.g., lipid metabolism, amino acid biosynthesis) to map mechanistic targets .

Advanced Research Questions

Q. How can researchers investigate the biosynthetic pathway of this compound, and what enzymatic mechanisms are involved?

The pathway involves redox enzymes and iterative polyketide synthases (PKS). Key approaches include:

- Gene cluster analysis : Identifying biosynthetic genes (e.g., CazM, CazE) in Chaetomium globosum through genome mining and knockout studies .

- Combinatorial enzyme assays : Testing substrate specificity of PKS and methyltransferases (MTs) using malonyl-CoA and SAM as cofactors .

- Intermediate tracking : Isolating and characterizing intermediates like Chaetoviridin H (precursor to this compound) via LC-MS and isotopic labeling .

Q. What experimental designs are optimal for studying this compound’s effects on cellular metabolic pathways?

- Time-course transcriptomics : Sampling at multiple intervals (e.g., 1 hr and 3 hr post-treatment) to capture dynamic gene expression changes, as seen in V. dahliae studies .

- Pathway enrichment analysis : Using tools like KEGG and GO to identify disrupted pathways (e.g., purine metabolism, galactose utilization) .

- Validation via qRT-PCR : Targeting key DEGs (e.g., VDAG_08399, β-galactosidase) to confirm transcriptome data .

Q. How can contradictions in bioactivity data between this compound and its analogs be resolved?

Contradictions may arise from structural variations or model-specific responses. Strategies include:

- Comparative bioassays : Testing this compound and analogs (e.g., Chaetoviridin A) under identical conditions to isolate structure-activity relationships .

- Molecular docking : Simulating interactions with target proteins (e.g., cholesterol ester transferase) to predict functional differences .

- Multi-omics integration : Correlating transcriptomic, proteomic, and metabolomic datasets to validate mechanistic hypotheses .

Q. What are the key challenges in heterologous production of this compound, and how can they be addressed?

Challenges include inefficient enzyme compatibility and low yields. Solutions involve:

- Heterologous expression systems : Using Aspergillus nidulans or Saccharomyces cerevisiae with optimized promoters for PKS and MT genes .

- Precursor feeding : Supplementing cultures with malonyl-CoA or SAM to enhance intermediate flux .

- CRISPR-Cas9 editing : Knocking out competing pathways in host organisms to prioritize this compound synthesis .

Q. How do researchers evaluate this compound’s interactions with host metabolic pathways in disease models?

- Metabolomic profiling : Quantifying changes in lipid and amino acid levels using GC-MS or LC-MS .

- Enzyme inhibition assays : Measuring activity of target enzymes (e.g., β-galactosidase) in vitro .

- In vivo modeling : Utilizing zebrafish or plant models to assess vascular or immune modulation effects .

Methodological Notes

- Data Reproducibility : Detailed experimental protocols (e.g., NMR parameters, RNA-seq library preparation) must be documented to enable replication .

- Statistical Rigor : Use non-parametric tests for small sample sizes and report effect sizes alongside p-values .

- Ethical Compliance : For studies involving animal models, adhere to institutional guidelines for humane endpoints and sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.